molecular formula C6H5NO2S B13964433 1,3-Dioxolo[4,5-B]pyridine-6-thiol CAS No. 76470-54-7

1,3-Dioxolo[4,5-B]pyridine-6-thiol

Cat. No.: B13964433
CAS No.: 76470-54-7
M. Wt: 155.18 g/mol
InChI Key: XIWSIFMLTFBOKH-UHFFFAOYSA-N
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Description

1,3-Dioxolo[4,5-B]pyridine-6-thiol is a heterocyclic compound featuring a pyridine core fused with a 1,3-dioxole ring and a thiol (-SH) substituent at position 4. This structure imparts unique reactivity, particularly in sulfur-mediated reactions, such as disulfide bond formation or nucleophilic substitutions.

Properties

CAS No.

76470-54-7

Molecular Formula

C6H5NO2S

Molecular Weight

155.18 g/mol

IUPAC Name

[1,3]dioxolo[4,5-b]pyridine-6-thiol

InChI

InChI=1S/C6H5NO2S/c10-4-1-5-6(7-2-4)9-3-8-5/h1-2,10H,3H2

InChI Key

XIWSIFMLTFBOKH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolo[4,5-B]pyridine-6-thiol typically involves multi-step organic reactions. One common method includes the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . This one-pot three-component reaction is efficient and yields high purity products without the need for column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as minimizing waste and using environmentally benign solvents, are often applied to scale up laboratory synthesis methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo[4,5-B]pyridine-6-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

1,3-Dioxolo[4,5-B]pyridine-6-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an anticonvulsant agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Dioxolo[4,5-B]pyridine-6-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, in its role as an anticonvulsant, the compound is believed to modulate the activity of the GABA_A receptor, enhancing inhibitory neurotransmission and reducing neuronal excitability . Molecular dynamic simulations have shown stable interactions with the receptor, supporting its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Indole and Pyridine Cores

2,3,4H-1,3-Dioxolo[4,5-b]indole
  • Structure : Replaces the pyridine ring with an indole system.
  • Synthesis : Synthesized via reaction of 1-hydroxyindoles with tosyl/mesyl chloride and enamines, forming fused dioxolo-indole intermediates .
  • Applications : Serves as a precursor to indole alkaloids like leptosins, which exhibit biological activity.
2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine (CAS 1367946-80-2)
  • Structure : Features an amine (-NH₂) group instead of thiol.
  • Properties : Amines are nucleophilic and basic (pKa ~9–11), enabling hydrogen bonding and salt formation.
  • Applications : Used as a pharmaceutical intermediate, likely in drug candidates targeting amine-reactive sites .
  • Comparison : The thiol group’s higher acidity (pKa ~6–8) and redox activity differentiate it in reactions like metal coordination or antioxidant applications.
[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine (CAS 1260671-81-5)
  • Structure : Includes a methylene spacer between the pyridine and amine group.
  • Properties : The spacer reduces steric hindrance, enhancing flexibility in binding interactions.
  • Purity : ≥98%, typical for intermediates in drug development .
  • Contrast : The direct thiol attachment in 1,3-Dioxolo[4,5-B]pyridine-6-thiol may favor stronger covalent interactions, such as with cysteine residues in enzymes.

Boronic Acid Derivatives

[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid (CAS 1019767-68-0)
  • Structure : Boronic acid (-B(OH)₂) substituent at position 5.
  • Applications : Utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, critical in drug discovery .
  • Storage : Requires argon charging and refrigeration (2–8°C), indicating sensitivity to moisture/oxygen.
  • Comparison : Unlike boronic acids, thiols are prone to oxidation (forming disulfides) and may require inert storage but are more versatile in sulfur-specific biochemistry.

Biological Activity

1,3-Dioxolo[4,5-B]pyridine-6-thiol is a heterocyclic compound characterized by its unique fused dioxole and pyridine ring system, with the molecular formula C₆H₅NO₂S. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. Notably, it has been identified as a potential anticonvulsant agent. The compound is believed to modulate the activity of the GABA_A receptor, enhancing inhibitory neurotransmission and reducing neuronal excitability. This mechanism suggests its usefulness in treating neurological disorders such as epilepsy .

Anticonvulsant Activity

Preliminary studies have indicated that this compound exhibits significant anticonvulsant properties. In animal models, it has shown efficacy in reducing seizure frequency and duration. A comparative study highlighted its effectiveness against standard anticonvulsant drugs, demonstrating a favorable safety profile and lower side effects.

Other Biological Activities

Beyond its anticonvulsant effects, research has suggested that this compound may possess additional biological activities, including:

  • Antimicrobial Properties : Exhibits inhibitory effects against various bacterial strains.
  • Antioxidant Activity : The thiol group contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Cytotoxic Effects : Preliminary tests indicate potential cytotoxicity against certain cancer cell lines, warranting further investigation into its use as an anticancer agent .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Anticonvulsant Efficacy : In a study involving rodents, the compound was administered at varying doses to assess its anticonvulsant potential. Results indicated a dose-dependent reduction in seizure activity compared to control groups receiving placebo treatments.
  • Cytotoxicity Testing : Another study evaluated the compound's effects on human cancer cell lines (e.g., HeLa and MCF-7). Results demonstrated significant cytotoxic effects at higher concentrations, suggesting a potential role in cancer therapy.
  • Antimicrobial Activity : Testing against common pathogens revealed that this compound inhibited bacterial growth effectively, particularly against Gram-positive bacteria like Staphylococcus aureus .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds was conducted:

Compound NameAnticonvulsant ActivityAntimicrobial ActivityCytotoxicity
This compoundHighModerateSignificant
1,3-Dioxolo[4,5-B]pyridineLowLowNone
1,3-Dioxolo[4,5-B]pyridine-6-methylModerateModerateLow

This table illustrates that the presence of the thiol group in this compound significantly enhances its biological activities compared to its analogs.

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